3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a synthetic pyrrolidinone derivative characterized by a complex substitution pattern. Its structure includes:
- A 3-methyl-4-propoxybenzoyl group at position 4, contributing steric bulk and lipophilicity.
- A 4-methylphenyl substituent at position 5, enhancing aromatic interactions.
- A 2-(morpholin-4-yl)ethyl chain at position 1, introducing a polar, nitrogen-containing heterocycle that may influence solubility and receptor binding.
The compound’s stereoelectronic properties and three-dimensional conformation, likely determined via crystallographic methods such as SHELX , are critical for its functional interactions.
Properties
Molecular Formula |
C28H34N2O5 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O5/c1-4-15-35-23-10-9-22(18-20(23)3)26(31)24-25(21-7-5-19(2)6-8-21)30(28(33)27(24)32)12-11-29-13-16-34-17-14-29/h5-10,18,25,31H,4,11-17H2,1-3H3/b26-24+ |
InChI Key |
MUFCBUWJEABAPL-SHHOIMCASA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, benzoyl, and morpholinyl groups through a series of substitution and condensation reactions. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a corresponding alcohol.
Substitution: The morpholinyl group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzoyl group would produce an alcohol.
Scientific Research Applications
3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a family of pyrrolidinone derivatives with variations in substituents that significantly alter physicochemical and biological properties. Below is a comparative analysis with structurally related compounds from and :
Impact of Structural Variations
Position 5 Substituents: The 4-methylphenyl group in the target compound provides moderate aromatic interactions compared to the 3-phenoxyphenyl in ’s analogue, which introduces stronger π-π stacking but reduces solubility.
Morpholinyl Chain Length :
- The 2-(morpholin-4-yl)ethyl chain (target compound) offers a balance between polarity and steric effects, while the 3-(morpholin-4-yl)propyl chain () increases flexibility and may prolong metabolic stability .
Theoretical Property Analysis
Using molecular descriptors and tools like Multiwfn (), the following comparisons emerge:
- Electrostatic Potential (ESP): The target compound’s benzoyl group exhibits a less polarized ESP compared to ’s methoxy analogue, suggesting weaker dipole interactions.
- Van der Waals Volume: The phenoxyphenyl substituent () increases molecular volume by ~15% compared to the target compound, impacting packing efficiency in crystalline forms .
- LogP Predictions: The target compound (estimated LogP ~3.2) is less lipophilic than ’s analogue (LogP ~4.1) due to the absence of the phenoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
